molecular formula C9H16N4 B13610109 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine

Cat. No.: B13610109
M. Wt: 180.25 g/mol
InChI Key: PHGHKHVCDSPQJU-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine is a chemical compound with the molecular formula C9H16N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid, followed by the addition of an amidine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-tert-butylpyrazole: Another pyrazole derivative with similar structural features.

    5-tert-Butyl-2H-pyrazole-3-carboxylic acid: A related compound with a carboxylic acid group instead of an amidine group.

Uniqueness

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and amidine groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carboximidamide

InChI

InChI=1S/C9H16N4/c1-9(2,3)7-5-6(8(10)11)13(4)12-7/h5H,1-4H3,(H3,10,11)

InChI Key

PHGHKHVCDSPQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=N)N)C

Origin of Product

United States

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